molecular formula C11H24N2O B2997510 N-(2-methoxyethyl)-1-propylpiperidin-4-amine CAS No. 416870-59-2

N-(2-methoxyethyl)-1-propylpiperidin-4-amine

Cat. No. B2997510
CAS RN: 416870-59-2
M. Wt: 200.326
InChI Key: GYSWSUSFBVSQBT-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-propylpiperidin-4-amine, also known as MPPE, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential use in scientific research due to its interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyethyl)-1-propylpiperidin-4-amine is not fully understood. However, it is believed that the compound acts as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. It also acts as an antagonist at the α2-adrenergic receptor. These actions result in the modulation of neurotransmitter release, which can have a significant impact on various physiological processes.
Biochemical and physiological effects:
N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in cognitive function and decision-making. It has also been shown to increase serotonin release in the hippocampus, which is involved in learning and memory. Additionally, N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been shown to increase norepinephrine release in the hypothalamus, which is involved in the regulation of the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxyethyl)-1-propylpiperidin-4-amine in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-(2-methoxyethyl)-1-propylpiperidin-4-amine is its potential for off-target effects. Due to its ability to modulate multiple receptors, it can be difficult to attribute specific effects to a particular receptor.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-1-propylpiperidin-4-amine. One potential direction is the investigation of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-1-propylpiperidin-4-amine and its effects on neurotransmitter release. Finally, the development of more selective compounds that target specific receptors could help to overcome some of the limitations of using N-(2-methoxyethyl)-1-propylpiperidin-4-amine in lab experiments.
In conclusion, N-(2-methoxyethyl)-1-propylpiperidin-4-amine is a synthetic compound that has been extensively studied for its potential use in scientific research. Its high affinity for several neurotransmitter receptors makes it a useful tool for studying the role of these receptors in various physiological processes. However, further research is needed to fully understand its mechanism of action and its potential for off-target effects.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-1-propylpiperidin-4-amine involves the reaction of propylpiperidine with 2-methoxyethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is then confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for several neurotransmitter receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the α2-adrenergic receptor. Due to its ability to modulate these receptors, N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been investigated for its potential use in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(2-methoxyethyl)-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-7-13-8-4-11(5-9-13)12-6-10-14-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSWSUSFBVSQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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